molecular formula C8H13N3 B13614266 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine

1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine

Katalognummer: B13614266
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: QFCWHAXNUXQWDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a pyrazole moiety

Vorbereitungsmethoden

The synthesis of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole with cyclopropanecarboxaldehyde under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The resulting intermediate is then treated with an amine, such as cyclopropylamine, to yield the final product .

Analyse Chemischer Reaktionen

1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the pyrazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or cyclopropane ring are replaced with other groups.

Wissenschaftliche Forschungsanwendungen

1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: The compound is used in the development of agrochemicals and other industrial applications.

Wirkmechanismus

The mechanism of action of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine can be compared with other similar compounds, such as:

The uniqueness of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine lies in its combination of a cyclopropane ring and a pyrazole moiety, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H13N3

Molekulargewicht

151.21 g/mol

IUPAC-Name

1-[(1-methylpyrazol-3-yl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C8H13N3/c1-11-5-2-7(10-11)6-8(9)3-4-8/h2,5H,3-4,6,9H2,1H3

InChI-Schlüssel

QFCWHAXNUXQWDF-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC(=N1)CC2(CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.